2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a triazole ring, a phenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the phenyl and tert-butyl groups, and the final acylation step. Common reagents used in these reactions include phenylhydrazine, tert-butyl bromide, and phenylacetyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and triazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: This compound shares the tert-butyl and phenyl groups but lacks the triazole ring.
tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy): Similar in structure but with different functional groups and applications.
Uniqueness
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its combination of a triazole ring, phenyl group, and tert-butyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
618441-46-6 |
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Molecular Formula |
C27H28N4O2S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C27H28N4O2S/c1-27(2,3)20-14-16-22(17-15-20)31-24(18-33-23-12-8-5-9-13-23)29-30-26(31)34-19-25(32)28-21-10-6-4-7-11-21/h4-17H,18-19H2,1-3H3,(H,28,32) |
InChI Key |
PNNRAIMNWILWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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